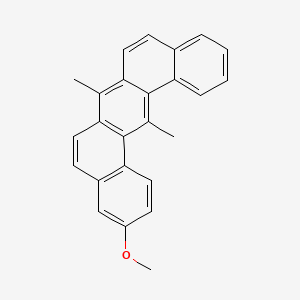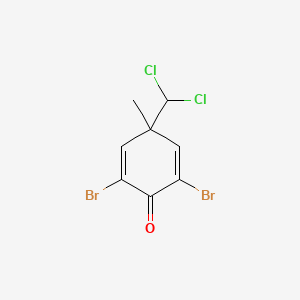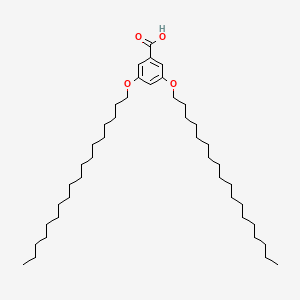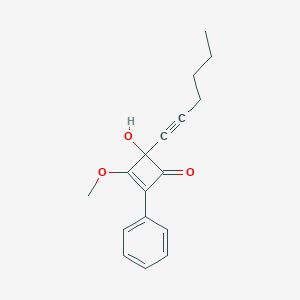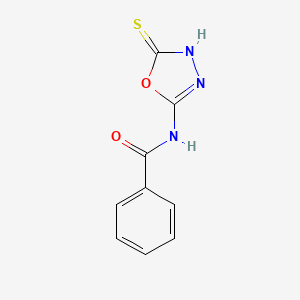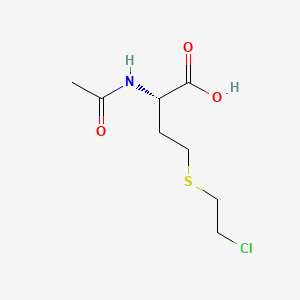![molecular formula C20H20N2O B14289587 N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide CAS No. 116708-65-7](/img/structure/B14289587.png)
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a naphthalene ring and a methylaminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide typically involves the reaction of naphthalene-2-carboxylic acid with N-(2-aminoethyl)-N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Amine derivatives
Substitution: Substituted amide derivatives
Wissenschaftliche Forschungsanwendungen
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Aminoethyl)-N-methylbenzamide
- N-(2-Methylaminoethyl)-N-phenylbenzamide
- N-(2-Aminoethyl)-N-(naphthalen-2-yl)benzamide
Uniqueness
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide is unique due to the presence of both a naphthalene ring and a methylaminoethyl side chain. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
116708-65-7 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-[2-(methylamino)ethyl]-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C20H20N2O/c1-21-13-14-22(20(23)17-8-3-2-4-9-17)19-12-11-16-7-5-6-10-18(16)15-19/h2-12,15,21H,13-14H2,1H3 |
InChI-Schlüssel |
GPQPAGAOXBMPFY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



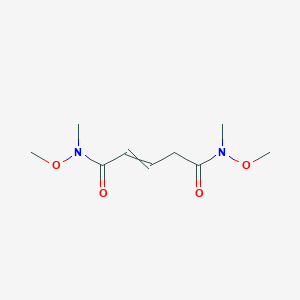



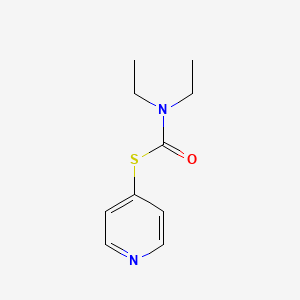
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
